3-Methoxy-1,2-benzisothiazole-5-acetic acid
CAS No.: 65412-52-4
Cat. No.: VC17016717
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65412-52-4 |
|---|---|
| Molecular Formula | C10H9NO3S |
| Molecular Weight | 223.25 g/mol |
| IUPAC Name | 2-(3-methoxy-1,2-benzothiazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C10H9NO3S/c1-14-10-7-4-6(5-9(12)13)2-3-8(7)15-11-10/h2-4H,5H2,1H3,(H,12,13) |
| Standard InChI Key | QHLMTDDBKFUIKT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NSC2=C1C=C(C=C2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular structure of 3-methoxy-1,2-benzisothiazole-5-acetic acid integrates a fused benzene and isothiazole ring system. The isothiazole ring contains sulfur and nitrogen atoms at positions 1 and 2, respectively, while substituents occupy positions 3 (methoxy group: ) and 5 (acetic acid: ). Computational descriptors, including the IUPAC name methyl 2-(1,2-benzothiazol-3-yl)acetate, confirm its systematic classification . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 223.25 g/mol |
| SMILES | COC(=O)CC1=NSC2=CC=CC=C21 |
| InChIKey | WRZIEXYOQMHLNS-UHFFFAOYSA-N |
The planar benzisothiazole core facilitates π-π stacking interactions, while the acetic acid group enhances solubility in polar solvents .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy proton ( 3.8 ppm) and the methylene group adjacent to the carbonyl ( 3.2 ppm). Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity . The compound’s UV-Vis spectrum shows absorption maxima at 265 nm (), attributed to π→π* transitions in the aromatic system.
Synthetic Methodologies
Conventional Acylation Approaches
A widely reported synthesis involves the reaction of thiosalicylic acid derivatives with acetic anhydride in the presence of a Lewis acid catalyst (e.g., ). For instance, heating 5-nitro-1,2-benzisothiazol-3-ol with acetic anhydride at 120°C for 6 hours yields the acetylated intermediate, which undergoes hydrolysis to form the acetic acid derivative . This method achieves yields of 68–72% but requires stringent temperature control to avoid decarboxylation.
One-Pot Halogenation-Acidification
Patent EP2554543B1 discloses an optimized route using thionyl chloride () and (DMF) to convert 1,2-benzisothiazol-3-ones to 3-chloro intermediates, followed by nucleophilic substitution with methoxide ions . Key conditions include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–90°C |
| Reaction time | 3–5 hours |
| :DMF ratio | 1.5:1 |
This method achieves 85–90% purity and reduces byproducts compared to traditional phosphorus-based routes .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient benzisothiazole ring directs electrophiles to the para position relative to the sulfur atom. Nitration with fuming nitric acid () at 0°C introduces a nitro group at position 7, yielding 3-methoxy-5-nitro-1,2-benzisothiazole-7-acetic acid . This derivative serves as a precursor for amine-linked prodrugs.
Nucleophilic Acyl Substitution
The acetic acid moiety undergoes esterification with alcohols (e.g., methanol) under acidic catalysis, producing methyl esters with 95% conversion . Conversely, saponification with aqueous regenerates the carboxylic acid, demonstrating reversible functionalization.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs), with carboxylate analogs showing cyclooxygenase-2 (COX-2) selectivity ratios >15. Patent filings highlight its utility in synthesizing Janus kinase (JAK) inhibitors for autoimmune diseases .
Agrochemistry
Derivatives functionalized with thiocyanate groups exhibit herbicidal activity against Amaranthus retroflexus, achieving 90% weed suppression at 50 ppm .
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